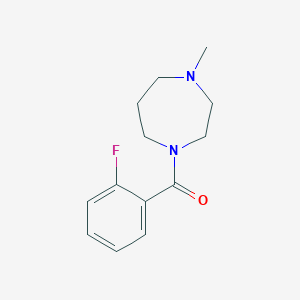![molecular formula C16H11N3O4 B5464939 6-hydroxy-2-[2-(1-naphthyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5464939.png)
6-hydroxy-2-[2-(1-naphthyl)vinyl]-5-nitro-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-hydroxy-2-[2-(1-naphthyl)vinyl]-5-nitro-4(3H)-pyrimidinone, also known as HNMPA-(AM)_3, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of photochromic molecules, which can undergo reversible changes in their optical properties upon exposure to light.
作用机制
The mechanism of action of 6-hydroxy-2-[2-(1-naphthyl)vinyl]-5-nitro-4(3H)-pyrimidinone(AM)_3 involves the reversible isomerization of the molecule from a closed-ring form to an open-ring form upon exposure to light. The open-ring form of the molecule has different optical properties than the closed-ring form, which allows it to act as a photochromic probe. The isomerization process is reversible and can be repeated multiple times by alternating exposure to light and darkness.
Biochemical and Physiological Effects:
This compound(AM)_3 has been shown to have minimal toxicity and does not interfere with cellular metabolism or function. It has been used in a wide range of biological systems including bacteria, yeast, mammalian cells, and tissues. This compound(AM)_3 has been shown to be effective in monitoring changes in protein conformation, ligand binding, and enzymatic activity in real-time. It has also been used to study the function of ion channels in neurons and cardiac cells.
实验室实验的优点和局限性
One of the main advantages of using 6-hydroxy-2-[2-(1-naphthyl)vinyl]-5-nitro-4(3H)-pyrimidinone(AM)_3 as a photochromic probe is its reversible isomerization process, which allows for repeated measurements of biological processes. It is also relatively easy to synthesize and has minimal toxicity. However, one limitation of using this compound(AM)_3 is its sensitivity to light, which can cause unwanted isomerization and affect the accuracy of measurements. It is also important to use appropriate controls and experimental conditions to ensure the validity of the results.
未来方向
There are several future directions for the use of 6-hydroxy-2-[2-(1-naphthyl)vinyl]-5-nitro-4(3H)-pyrimidinone(AM)_3 in scientific research. One potential application is in the study of protein-protein interactions, which are critical for many biological processes. This compound(AM)_3 can be used to monitor changes in protein conformation and binding interactions in real-time. Another potential application is in the study of drug-receptor interactions, which are important for drug discovery and development. This compound(AM)_3 can be used to monitor changes in receptor conformation and ligand binding in response to different drugs. Overall, this compound(AM)_3 has the potential to be a valuable tool for studying a wide range of biological processes and has many future directions for scientific research.
合成方法
The synthesis of 6-hydroxy-2-[2-(1-naphthyl)vinyl]-5-nitro-4(3H)-pyrimidinone(AM)_3 involves the reaction of 2-(1-naphthyl)vinylamine with 5-nitro-2-chloropyrimidine in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain this compound(AM)_3. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
6-hydroxy-2-[2-(1-naphthyl)vinyl]-5-nitro-4(3H)-pyrimidinone(AM)_3 has been used as a photochromic probe to study various biological processes such as ion channels, receptors, and enzymes. It can be used to monitor changes in protein conformation, ligand binding, and enzymatic activity in real-time. This compound(AM)_3 has also been used to study the function of ion channels in neurons and cardiac cells. It can be used to monitor the opening and closing of ion channels in response to different stimuli such as voltage, ligands, and temperature.
属性
IUPAC Name |
4-hydroxy-2-[(E)-2-naphthalen-1-ylethenyl]-5-nitro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-15-14(19(22)23)16(21)18-13(17-15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H2,17,18,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSASVOXDJPDAT-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-diazepane](/img/structure/B5464864.png)
![7-acetyl-N-(2-methoxy-1-methylethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5464871.png)
![4-{[3-methyl-4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]sulfonyl}morpholine](/img/structure/B5464876.png)
![2-methoxy-N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}acetamide](/img/structure/B5464887.png)
![5-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}quinoline](/img/structure/B5464894.png)
![4-({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)-4-oxo-2-butenoic acid](/img/structure/B5464904.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methylbenzoate](/img/structure/B5464909.png)

![5-(4-bromophenyl)-4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5464917.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(7-methyl-1-benzofuran-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5464923.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5464934.png)
![N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-3,1-phenylene]}dipropanamide](/img/structure/B5464951.png)
![4-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5464956.png)
![(2R*,6S*)-4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5464962.png)